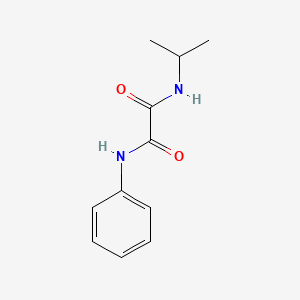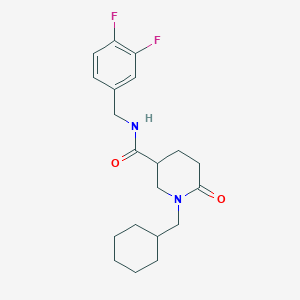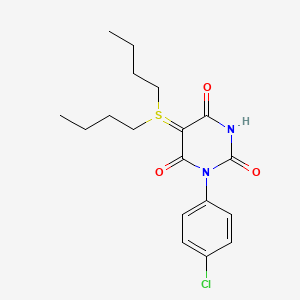
N-isopropyl-N'-phenylethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-isopropyl-N'-phenylethanediamide (also known as N-phenylpropyl-N-isopropylamide or IPPD) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a white to off-white crystalline powder that is soluble in organic solvents such as ethanol and chloroform. This compound is widely used in different fields of research, including material science, pharmacology, and environmental science.
作用机制
The mechanism of action of N-isopropyl-N'-phenylethanediamide is not fully understood. However, it is believed to act on the vanilloid receptor subtype 1 (VR1) and the cannabinoid receptor subtype 1 (CB1). The compound is thought to inhibit the release of substance P, a neurotransmitter that is involved in pain transmission. It is also believed to activate the endocannabinoid system, which plays a role in pain modulation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models. The compound has also been found to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, the compound has been found to have anti-tumor effects and can induce apoptosis in cancer cells.
实验室实验的优点和局限性
One of the advantages of using N-isopropyl-N'-phenylethanediamide in lab experiments is its low toxicity. The compound has been found to be relatively safe and has a low risk of causing adverse effects. Another advantage is its stability, which makes it suitable for long-term experiments. However, one limitation of using the compound is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for research on N-isopropyl-N'-phenylethanediamide. One area of research is the development of new analogs of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential use in the treatment of other diseases such as multiple sclerosis and epilepsy. In addition, further studies are needed to fully understand the mechanism of action of the compound and its effects on different biological systems.
Conclusion
This compound is a versatile compound that has a wide range of applications in scientific research. Its unique properties make it a valuable tool in material science, pharmacology, and environmental science. The compound has been found to have several biochemical and physiological effects, and its low toxicity makes it a safe option for lab experiments. Further research is needed to fully understand the compound's mechanism of action and its potential use in the treatment of different diseases.
合成方法
The synthesis of N-isopropyl-N'-phenylethanediamide involves the reaction between aniline and isobutyryl chloride in the presence of a base. The reaction yields a crude product that is further purified through recrystallization. The chemical structure of the compound is confirmed through various spectroscopic techniques such as NMR and IR.
科学研究应用
N-isopropyl-N'-phenylethanediamide has a wide range of applications in scientific research. It is used as a cross-linking agent in the synthesis of polymers and resins. It is also used as an antioxidant in rubber and plastic industries. In pharmacology, the compound is used as an analgesic and anti-inflammatory agent. It has been found to be effective in treating chronic pain and neuropathic pain. The compound has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
N-phenyl-N'-propan-2-yloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(2)12-10(14)11(15)13-9-6-4-3-5-7-9/h3-8H,1-2H3,(H,12,14)(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHYUDHEPQFCDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-furyl)-N-isopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4999057.png)
![1-{2-[5-(2-methyl-1,3-thiazol-4-yl)-1,2,4-oxadiazol-3-yl]ethyl}-2-pyrrolidinone](/img/structure/B4999073.png)
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}isonicotinamide](/img/structure/B4999078.png)
![4-[(4-hydroxy-1-piperidinyl)carbonothioyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4999084.png)
![ethyl 7-cyclopropyl-3-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4999088.png)
![4-amino-N-(2-{[(4-bromophenyl)sulfonyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B4999096.png)
![5-methyl-4-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-3-thiophenecarboxamide](/img/structure/B4999103.png)
![2-(4-chlorophenoxy)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B4999120.png)
![N-({[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B4999130.png)
![5-(4-methoxyphenyl)-3-[(4-nitrophenyl)amino]-2-cyclohexen-1-one](/img/structure/B4999132.png)



![2-(3-ethoxy-5-iodo-4-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4999151.png)